molecular formula C19H20N4O4S B2575184 N-(4-ethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide CAS No. 899984-39-5

N-(4-ethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide

Cat. No. B2575184
CAS RN: 899984-39-5
M. Wt: 400.45
InChI Key: ZOLLLTWOBXCHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) Coordination Complexes : A study synthesized pyrazole-acetamide derivatives and their coordination complexes, exploring their hydrogen bonding's effect on self-assembly processes and antioxidant activity. These complexes demonstrated significant antioxidant activity, highlighting the structural influence on their reactivity and potential applications in developing antioxidant agents (Chkirate et al., 2019).

Antimicrobial Agents

Thiazolidin-4-One Derivatives : A series of N-substituted thiazolidin-4-one derivatives were synthesized and evaluated for their antimicrobial activity, establishing a feasible structure–activity relationship. These compounds showed potential as antimicrobial agents against various bacterial and fungal strains (Baviskar et al., 2013).

Anticancer and Antitumor Agents

Glutaminase Inhibitors : Research into BPTES analogs, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, aimed at identifying potent glutaminase inhibitors for cancer therapy. Some analogs retained potency and improved solubility, presenting a potential pathway for developing therapeutic agents (Shukla et al., 2012).

Heterocyclic Compound Synthesis and Evaluation

Heterocyclic 1,3,4-Oxadiazole and Pyrazoles : A study focused on the synthesis and evaluation of 1,3,4-oxadiazole and pyrazole derivatives for their pharmacological potential, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research underscores the importance of heterocyclic compounds in developing new therapeutic agents (Faheem, 2018).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-3-13-4-6-14(7-5-13)21-18(25)10-27-17-9-26-15(8-16(17)24)11-28-19-22-20-12-23(19)2/h4-9,12H,3,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLLLTWOBXCHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CSC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide

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